molecular formula C8H4BrN3 B1629807 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile CAS No. 1000340-74-8

6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Cat. No. B1629807
CAS RN: 1000340-74-8
M. Wt: 222.04 g/mol
InChI Key: BOZYLNVZPZHGBQ-UHFFFAOYSA-N
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Description

6-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (6-Br-PPC) is a heterocyclic compound with a wide range of applications in the fields of chemistry, biology, and medicine. It is an important building block for the synthesis of many biologically active molecules, and has been used extensively in the development of novel drugs and reagents. 6-Br-PPC is also a useful tool for the study of biochemical and physiological processes, as it has been demonstrated to have a wide range of effects on various cellular pathways.

Scientific Research Applications

Synthesis of Novel Derivatives

Derivative Synthesis and Antibacterial Activity : The synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives from substrates like 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile demonstrates the compound's utility in creating new molecules. These derivatives were evaluated for their antimicrobial activity against various bacteria, indicating their potential in medicinal chemistry (Bogdanowicz et al., 2013).

Molecular Docking and Biological Screening

Development of Bioactive Compounds : Another study focused on synthesizing a series of pyridine and fused pyridine derivatives for molecular docking screenings towards GlcN-6-P synthase, a target protein. This research underscores the compound's role in drug discovery, specifically in identifying molecules with potential therapeutic benefits (Flefel et al., 2018).

Material Science Applications

Electrochemical and Conducting Polymers : Research into derivatized bis(pyrrol-2-yl) arylenes, which are closely related to the pyrrolopyridine structure, illustrates the use of such compounds in material sciences. These studies involve electrochemical polymerization to yield polymers with low oxidation potentials, hinting at applications in electronic and optoelectronic devices (Sotzing et al., 1996).

Catalysis Research

Catalyst Development : A study involving the synthesis of highly active palladium catalysts from bis(oxazolinyl)pyrrole, a compound structurally similar to 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, showcases the potential of such compounds in catalysis, specifically in facilitating Suzuki-type C−C coupling reactions (Mazet & Gade, 2001).

Optical and Structural Analysis

Optical Properties and Device Applications : The investigation of pyridine derivatives for their optical properties and junction characteristics provides insight into the application of such compounds in optical electronics. These studies highlight the potential of pyrrolopyridine derivatives in developing photosensors and devices with specific optical energy gaps, indicating their relevance in photonic and optoelectronic technologies (Zedan et al., 2020).

properties

IUPAC Name

6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3/c9-7-3-5(4-10)6-1-2-11-8(6)12-7/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZYLNVZPZHGBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=N2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646910
Record name 6-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1000340-74-8
Record name 6-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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